

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride

physical properties

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Compound of Interest

Compound Name: (S)-1-(2-Nitrophenyl)ethanamine
hydrochloride

Cat. No.: B1604374

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An In-Depth Technical Guide to the Physical Properties of **(S)-1-(2-Nitrophenyl)ethanamine Hydrochloride**

Introduction

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a chiral amine derivative of significant interest to the pharmaceutical and fine chemical industries. As a chiral building block, it serves as a crucial intermediate in the synthesis of more complex, stereospecific molecules, including active pharmaceutical ingredients (APIs). The precise stereochemistry at the alpha-carbon, combined with the reactive potential of the amino and nitro functional groups, makes it a versatile synthon.

For researchers, process chemists, and drug development professionals, a thorough understanding of the physical properties of such a key intermediate is not merely academic; it is a prerequisite for its effective and safe use. Physical properties such as melting point, solubility, and stability directly influence reaction kinetics, purification strategies, formulation development, and storage protocols. This guide provides a comprehensive overview of the known physical characteristics of **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride**.

Furthermore, in adherence to the principles of scientific integrity, where specific experimental data is not publicly available, this document furnishes detailed, field-proven protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical substance is to confirm its identity through its fundamental descriptors. These parameters are essential for regulatory documentation, material sourcing, and computational modeling.

The structure of **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** features a stereogenic center, an aromatic nitro group, and a primary amine which is salified with hydrochloric acid. The hydrochloride salt form is often preferred in laboratory and industrial settings as it typically enhances the compound's crystallinity and stability compared to the free base.

Property	Value	Source(s)
CAS Number	1113041-80-7	
Molecular Formula	C ₈ H ₁₁ ClN ₂ O ₂	[1]
Molecular Weight	202.64 g/mol	[2]
IUPAC Name	(1S)-1-(2-nitrophenyl)ethanamine hydrochloride	
Synonyms	(S)-1-(2-nitrophenyl)ethan-1-amine hydrochloride	
Purity (Typical)	≥95% - 98%	
Physical Form	Solid	

Core Physical Properties

The macroscopic physical properties of a compound are a direct manifestation of its molecular structure and intermolecular forces. These characteristics are critical for handling, processing, and formulating the chemical.

Appearance

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is typically supplied as a light yellow to yellow solid. The color is attributed to the presence of the nitrophenyl chromophore. Any

significant deviation from this appearance, such as discoloration to brown or the presence of clumping, may indicate degradation or the presence of impurities and should be investigated.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp, well-defined melting range is characteristic of a pure substance, whereas impurities tend to depress the melting point and broaden the range[3].

As of this guide's publication, a specific, experimentally verified melting point for **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** is not consistently reported in publicly available literature. Therefore, it is imperative for the end-user to determine this value empirically for each new batch to establish a purity benchmark.

The slow, controlled heating rate stipulated in the protocol is essential for ensuring thermal equilibrium between the heating block, the thermometer, and the sample. Heating too rapidly will cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an artificially high and broad melting range. The initial rapid heating to a temperature ~20°C below the expected point is a time-saving measure that does not compromise the accuracy of the final, slower measurement[4].

This protocol describes a self-validating method for obtaining an accurate melting point range.

- Sample Preparation:
 - Ensure the sample is completely dry, as residual solvent will act as an impurity.
 - Place a small amount of the solid on a watch glass and crush it into a fine powder.
 - Tap the open end of a capillary tube into the powder to collect a small amount of sample[4].
 - Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The final packed height should be 2-3 mm[4].
- Initial (Rapid) Determination:
 - Place the packed capillary into the melting point apparatus.

- Set a rapid heating rate (e.g., 10-15 °C/minute) to quickly determine an approximate melting range. This provides a target for the precise measurement.
- Precise Determination:
 - Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
 - Insert a new, freshly packed capillary.
 - Set the heating rate to a slow ramp, typically 1-2 °C/minute, once the temperature is within 20°C of the expected melting point[4][5].
 - Record the temperature at which the first droplet of liquid appears (T_1).
 - Record the temperature at which the last solid particle melts into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$.
- Validation:
 - Repeat the precise determination with at least two more samples. The results should be consistent within 1-2°C.

Solubility Profile

Solubility is arguably one of the most critical physical properties for a drug development candidate or intermediate. It dictates the choice of solvents for chemical reactions, purification, and, ultimately, the formulation of a drug product for adequate bioavailability.

Quantitative solubility data for **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** in common laboratory solvents are not widely published. While vendor data suggests the compound can be prepared in solutions of varying molarity, this does not define its saturation solubility[1]. The hydrochloride salt form suggests a higher propensity for solubility in polar protic solvents (like water and ethanol) compared to its free base. Dimethyl sulfoxide (DMSO) is also a common solvent for similar organic molecules[6].

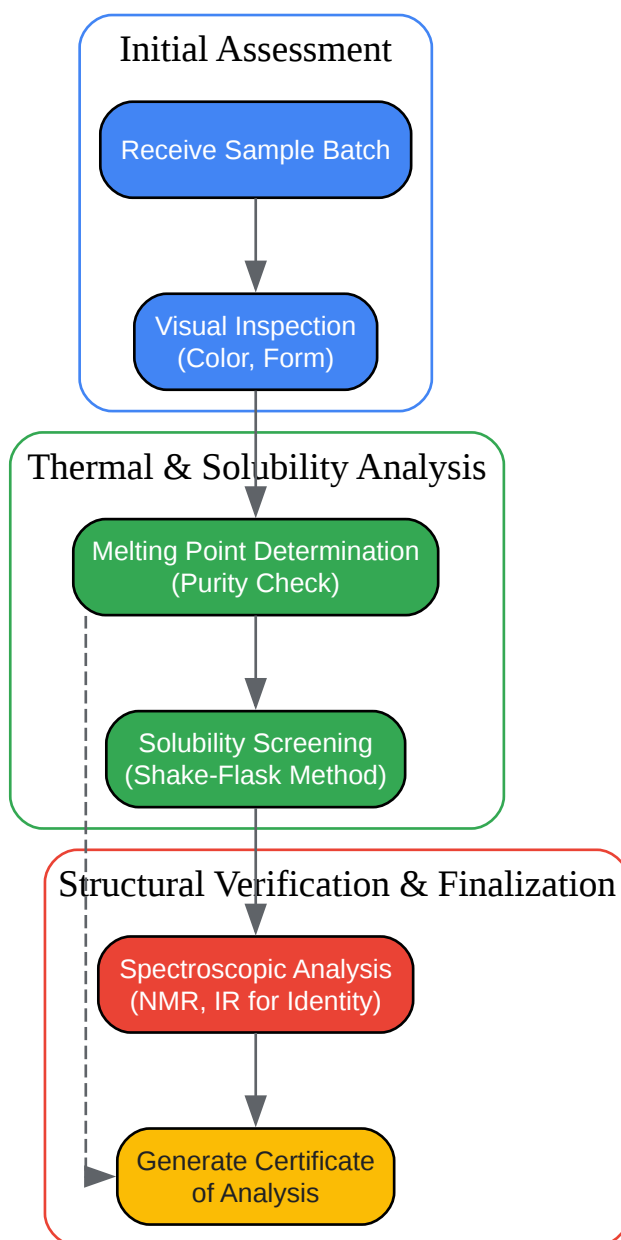
The "shake-flask" method is considered the gold standard for determining equilibrium solubility[7][8]. The extended agitation period is crucial to ensure that the system reaches a true thermodynamic equilibrium, where the rate of the solid dissolving into the solvent equals the rate of the dissolved solute precipitating back into the solid phase. Measurements taken before equilibrium is reached will underestimate the true solubility.

- Preparation:
 - In separate, labeled vials (e.g., 20 mL glass vials), add an excess amount of the compound to a fixed volume of the solvent to be tested (e.g., 5 mL). "Excess" means that undissolved solid should be clearly visible.
 - Common solvents for initial screening include water, ethanol, methanol, and DMSO.
- Equilibration:
 - Seal the vials tightly.
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
 - Agitate the suspensions for a minimum of 24-48 hours. For compounds that are slow to dissolve, 72 hours may be necessary.
- Sample Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
 - Carefully withdraw a sample of the supernatant using a syringe.
 - Immediately filter the sample through a 0.45 μm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
- Quantification:
 - Accurately determine the mass or volume of the filtered supernatant.

- Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or quantitative NMR.
- The solubility is expressed in units such as mg/mL or mol/L.

Workflow for Physical Property Characterization

A systematic workflow ensures that the physical properties of a new batch of material are characterized efficiently and reliably. This process forms the basis of quality control and batch release criteria in a research and development setting.



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Caption: Logical workflow for the physical characterization of a chemical intermediate.

Stability and Storage

Proper storage is essential to maintain the integrity and purity of the compound over time.

- **Recommended Storage:** Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[9].

- Causality: The refrigerated temperature slows down potential degradation pathways. The inert atmosphere is crucial to protect the amine functionality from oxidative degradation. The compound should also be protected from light.

Safety and Handling

Based on available Safety Data Sheets (SDS), **(S)-1-(2-Nitrophenyl)ethanamine hydrochloride** presents several hazards that require appropriate handling procedures.

Hazard Class	GHS Statement
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
STOT, Single Exposure	H335: May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.
- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personnel should always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

(S)-1-(2-Nitrophenyl)ethanamine hydrochloride is a valuable chiral intermediate whose utility is deeply connected to its physical properties. This guide has consolidated the available data regarding its chemical identity, appearance, stability, and safety. Crucially, it acknowledges the absence of publicly available data for key parameters like melting point and quantitative solubility and provides robust, validated experimental protocols for their determination. By adhering to these methodologies, researchers and drug development professionals can ensure the quality of their material, enabling more reliable, reproducible, and safe science.

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